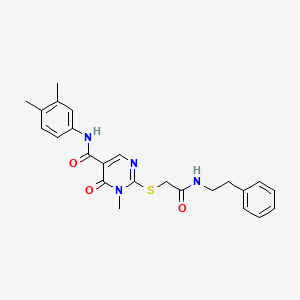

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine-carboxamide class, characterized by a pyrimidine ring system with substitutions that modulate its physicochemical and pharmacological properties. The structure features a 3,4-dimethylphenyl group at the N-position, a methyl group at the 1-position, and a thioether-linked phenethylamino side chain at the 2-position.

Synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, analogous to methods reported for structurally related pyrimidine derivatives (e.g., alkylthio group introduction via thiol-alkylation) .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-16-9-10-19(13-17(16)2)27-22(30)20-14-26-24(28(3)23(20)31)32-15-21(29)25-12-11-18-7-5-4-6-8-18/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAERSSBCSWYRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (CAS Number: 894045-26-2) is a synthetic compound with a complex structure that has garnered attention in pharmacological research. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure comprises a dihydropyrimidine core, which is known for its biological significance in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O4S |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 894045-26-2 |

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine derivatives may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in mediating cellular responses to hormones and neurotransmitters. Studies have shown that similar compounds can act as antagonists or agonists at specific GPCRs, influencing pathways such as cAMP signaling and calcium ion influx .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways. This could lead to altered drug metabolism or enhanced therapeutic efficacy against certain diseases.

- Antioxidant Activity : Compounds in this class have been noted for their potential antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds targeting specific cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

Research has suggested that certain derivatives can offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. This effect is likely mediated through the modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, emphasizing substituent effects and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The phenethylamino-thioether group in the target compound may improve target engagement compared to the methoxyphenyl group in ’s analog, which could reduce cell permeability due to higher polarity .

Synthetic Accessibility :

- The target compound’s thioether linkage may offer synthetic advantages over the thioxo groups in ’s derivatives, which require stricter redox conditions .

Pharmacokinetic Considerations :

- The tetrahydropyrimidinyl-oxo peptidomimetics () show tailored pharmacokinetics for prolonged half-lives, whereas the target compound’s smaller size may favor oral bioavailability .

Q & A

Basic: What synthetic strategies are recommended for preparing this pyrimidine carboxamide derivative?

Methodological Answer:

The synthesis of this compound requires a multi-step approach, including:

Core Pyrimidine Formation : Utilize cyclocondensation reactions between thiourea derivatives and β-keto esters under acidic conditions (e.g., HCl/EtOH), as demonstrated for analogous dihydropyrimidine scaffolds .

Thioether Linkage Introduction : Employ nucleophilic substitution between a 2-mercaptopyrimidine intermediate and a bromoacetamide derivative (e.g., 2-oxo-2-(phenethylamino)ethyl bromide) in anhydrous DMF with K₂CO₃ as a base .

Carboxamide Functionalization : Use coupling agents like HATU or EDCI for amide bond formation between the pyrimidine core and the 3,4-dimethylphenyl group, ensuring inert atmosphere conditions to prevent oxidation .

Key Considerations : Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Advanced: How can conflicting biological activity data across assay systems be systematically addressed?

Methodological Answer:

Contradictions in activity data often arise from differences in assay conditions (e.g., pH, solvent systems) or cellular models. To resolve these:

Assay Standardization : Replicate experiments under harmonized conditions (e.g., consistent DMSO concentration ≤0.1%, matched cell passage numbers) .

Mechanistic Profiling : Perform kinetic studies (e.g., SPR or ITC) to compare binding affinities across targets and correlate with cellular uptake via LC-MS .

Computational Validation : Use molecular dynamics simulations to assess conformational stability in different solvent environments (e.g., aqueous vs. membrane-embedded states) .

Example : If potency discrepancies occur between enzyme inhibition and cell-based assays, evaluate membrane permeability via PAMPA assays and adjust lipophilicity through substituent modifications .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine core (e.g., carbonyl positions at C6 and C2) and thioether linkage integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (e.g., 3,4-dimethylphenyl group) .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of the phenethylamino moiety) .

HPLC-PDA : Assess purity (>95%) with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) and monitor λmax at 260–280 nm for pyrimidine absorption .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for substituents on the pyrimidine core?

Methodological Answer:

Scaffold Diversification : Synthesize analogs with systematic substitutions (e.g., replacing phenethylamino with benzylamino or cyclohexylethyl groups) and compare activity .

Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorobenzyl) to biological activity using multivariate regression .

Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes influenced by substituents .

Case Study : To optimize metabolic stability, replace the methyl group at N1 with deuterated or trifluoromethyl analogs and assess half-life in microsomal assays .

Basic: What solvent systems and reaction conditions optimize yield during thioether bond formation?

Methodological Answer:

Solvent Selection : Anhydrous DMF or THF is preferred for nucleophilic substitution due to their ability to dissolve both polar pyrimidine intermediates and alkyl bromides .

Base Optimization : Use K₂CO₃ (2.5 equiv) for deprotonation without hydrolyzing sensitive groups (e.g., amides) .

Temperature Control : Conduct reactions at 50–60°C to balance reaction rate and byproduct formation (monitor via TLC at 12-hr intervals) .

Troubleshooting : If yields drop below 60%, pre-activate the thiol intermediate with NaH or perform in situ generation of the mercapto group .

Advanced: How can computational tools guide the resolution of conflicting spectroscopic data?

Methodological Answer:

DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian 16) and compare with experimental data to validate tautomeric forms or regioisomers .

Docking Studies : Identify plausible binding conformations that explain unexpected NOESY correlations (e.g., intramolecular H-bonding between the carboxamide and thioether group) .

Machine Learning : Train models on existing pyrimidine datasets to predict solubility or stability issues affecting spectral quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.